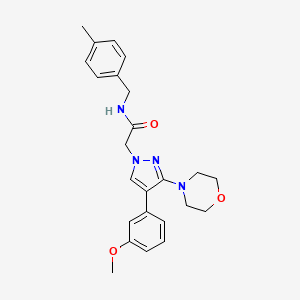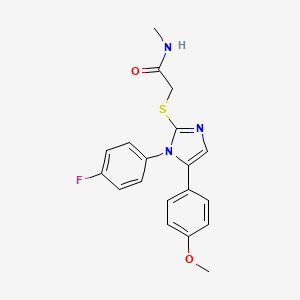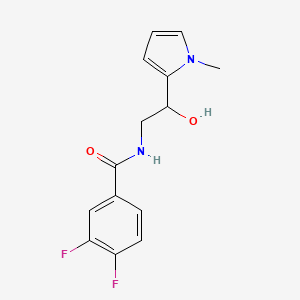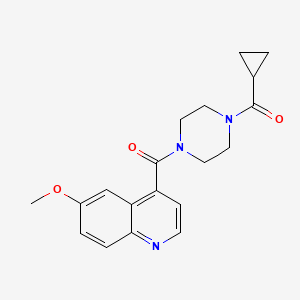
2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a methoxyphenyl group, a morpholino group, a pyrazol group, and a methylbenzyl group. These groups could potentially influence the compound’s reactivity and properties .
Chemical Reactions Analysis
The reactivity of a compound depends on its functional groups. For instance, the methoxyphenyl group in the compound could potentially undergo reactions typical of ethers and phenols .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
A study focused on pyrazole-acetamide derivatives, similar in structure to 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide, explored their use in creating Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, evaluated through various in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Anticancer Potential
Research into pyrazole-acetamide derivatives, structurally related to the compound , has revealed anticancer potential. In one study, the compounds exhibited cancer cell growth inhibition in vitro against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
Hydrogen Bonding and Molecular Structures
Studies have also investigated the molecular structures of similar pyrazole-acetamide derivatives, focusing on their hydrogen-bonding patterns. These studies are crucial in understanding the molecular interactions and potential applications in various fields, including materials science and pharmaceuticals (López et al., 2010).
Imaging Probes in Medical Diagnostics
Derivatives of pyrazole-acetamide have been studied for their potential as imaging probes in medical diagnostics. For example, a related compound was investigated as a PET ligand for imaging 5-HT2A receptors, demonstrating its ability to cross the blood-brain barrier (Prabhakaran et al., 2006).
Herbicidal Activity
Compounds structurally akin to this compound have been examined for their herbicidal activity. Such studies contribute to the development of new, potentially more effective or environmentally friendly herbicides (Weisshaar & Böger, 1989).
Anti-Inflammatory Activities
Research into similar pyrazole-acetamide derivatives has shown potential anti-inflammatory activities. These compounds could serve as a basis for developing new anti-inflammatory drugs, contributing to medical therapeutics (Abdulla et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-18-6-8-19(9-7-18)15-25-23(29)17-28-16-22(20-4-3-5-21(14-20)30-2)24(26-28)27-10-12-31-13-11-27/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVFCWUTVVTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2577025.png)

![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2577027.png)



![3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol](/img/structure/B2577039.png)
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2577040.png)

![3-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridazin-6-one](/img/structure/B2577042.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2577044.png)


